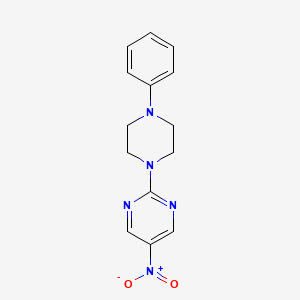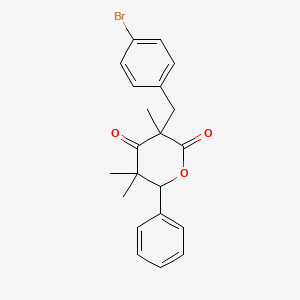![molecular formula C28H25NO B3980559 N-[(4-methylphenyl)(phenyl)methyl]-2,2-diphenylacetamide](/img/structure/B3980559.png)
N-[(4-methylphenyl)(phenyl)methyl]-2,2-diphenylacetamide
Übersicht
Beschreibung
N-[(4-methylphenyl)(phenyl)methyl]-2,2-diphenylacetamide, also known as DPA, is a chemical compound that belongs to the class of acetamides. It has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, material science, and organic synthesis. DPA is a white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, chloroform, and acetone.
Wirkmechanismus
The mechanism of action of N-[(4-methylphenyl)(phenyl)methyl]-2,2-diphenylacetamide is not well established. However, it has been reported that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This compound has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase. In addition, this compound has been reported to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been reported to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. In addition, this compound has been reported to have antimicrobial activity against various bacteria and fungi. However, the in vivo biochemical and physiological effects of this compound are not well established.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-methylphenyl)(phenyl)methyl]-2,2-diphenylacetamide has several advantages for lab experiments. It is easy to synthesize and has high purity. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is insoluble in water, which makes it difficult to administer in vivo. In addition, the mechanism of action of this compound is not well established, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the research on N-[(4-methylphenyl)(phenyl)methyl]-2,2-diphenylacetamide. One of the potential future directions is to study the in vivo biochemical and physiological effects of this compound. Another potential future direction is to study the mechanism of action of this compound in more detail. In addition, this compound can be used as a building block for the synthesis of various organic materials such as polymers, dendrimers, and metal-organic frameworks. Therefore, another potential future direction is to study the application of this compound in material science. Finally, this compound has been reported to have antimicrobial activity against various bacteria and fungi. Therefore, another potential future direction is to study the application of this compound as an antimicrobial agent.
Conclusion
In conclusion, this compound, also known as this compound, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, material science, and organic synthesis. This compound can be synthesized by the reaction of N-(4-methylphenyl) benzamide with benzyl bromide in the presence of potassium carbonate and DMF as a solvent. This compound has been extensively studied for its potential application in various fields such as medicinal chemistry, material science, and organic synthesis. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on this compound, including studying the in vivo biochemical and physiological effects, studying the mechanism of action, studying the application of this compound in material science, and studying the application of this compound as an antimicrobial agent.
Wissenschaftliche Forschungsanwendungen
N-[(4-methylphenyl)(phenyl)methyl]-2,2-diphenylacetamide has been extensively studied for its potential application in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been reported to have anticancer activity against various cancer cell lines such as breast cancer, ovarian cancer, and lung cancer. This compound has also been reported to have antimicrobial activity against various bacteria and fungi. In material science, this compound has been used as a building block for the synthesis of various organic materials such as polymers, dendrimers, and metal-organic frameworks. In organic synthesis, this compound has been used as a key intermediate for the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)-phenylmethyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO/c1-21-17-19-25(20-18-21)27(24-15-9-4-10-16-24)29-28(30)26(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-20,26-27H,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJOVLXUXLSVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-benzyl-1-piperidinyl)methyl]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B3980497.png)

![(2S)-2-({[(4-methylphenyl)(methylsulfonyl)amino]acetyl}amino)-3-phenylpropanamide](/img/structure/B3980520.png)
![1-[(4-fluorophenyl)acetyl]-2-methylpiperidine](/img/structure/B3980521.png)




![4-{5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3980546.png)
![methyl 4-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3980554.png)
![N-ethyl-N-methyl-5-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3980574.png)

![4-({ethyl[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-2,6-dimethylphenyl acetate](/img/structure/B3980581.png)